Cas no 2228855-60-3 (4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine)

4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine is a bicyclic amine derivative featuring a tetrahydroindole core linked to a butylamine side chain. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The tetrahydroindole moiety offers a rigid, heterocyclic framework, while the flexible butylamine tail enhances solubility and functionalization capabilities. Its balanced lipophilicity and basicity make it suitable for further derivatization, particularly in the development of bioactive compounds. The compound's stability under standard conditions and compatibility with common synthetic methodologies further underscore its value in organic and medicinal chemistry research.
4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine structure
2228855-60-3 structure
Product Name:4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine
CAS No:2228855-60-3
MF:C12H20N2
MW:192.300602912903
CID:5845055
PubChem ID:165849168
Update Time:2025-06-08

4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine
    • EN300-1754740
    • 2228855-60-3
    • Inchi: 1S/C12H20N2/c13-8-4-3-6-11-9-10-5-1-2-7-12(10)14-11/h9,14H,1-8,13H2
    • InChI Key: XMWLCRRIFFRUPQ-UHFFFAOYSA-N
    • SMILES: N1C(CCCCN)=CC2CCCCC1=2

Computed Properties

  • Exact Mass: 192.162648646g/mol
  • Monoisotopic Mass: 192.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 41.8Ų

4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine Pricemore >>

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Additional information on 4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine

Introduction to 4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine (CAS No. 2228855-60-3)

4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine (CAS No. 2228855-60-3) is a structurally significant compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its indole moiety and amine functional group, exhibits a unique combination of chemical properties that make it a promising candidate for various biological applications. The presence of the tetrahydro-1H-indol scaffold suggests potential interactions with biological targets, particularly those involving serotonin and other neurotransmitter systems.

The indole core is a well-documented pharmacophore in drug discovery, with numerous therapeutic agents leveraging its structural features for efficacy. In particular, derivatives of indole have been extensively studied for their roles in modulating neurological and immunological pathways. The amine substituent at the C4 position of the indole ring further enhances the compound's potential to engage with biological receptors or enzymes, making it a versatile building block for medicinal chemists.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the biological activity of such compounds more efficiently. The 4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine scaffold has been investigated for its potential in treating neurological disorders, including depression and anxiety. Studies suggest that this compound may interact with serotonin receptors (e.g., 5-HT1A), which are implicated in mood regulation and cognitive function.

In addition to its neurological applications, preliminary research has explored the compound's potential in immunomodulatory contexts. The indole derivatives are known to influence pathways involving indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in the metabolism of tryptophan and the regulation of immune responses. The structural flexibility of 4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine allows for modifications that could fine-tune its interaction with IDO or other relevant targets.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. Key steps include the formation of the tetrahydroindole ring system followed by functionalization at the C4 position with a butanamidine moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for moving from laboratory-scale research to clinical development.

From a pharmacokinetic perspective, the amine group and hydrophobic nature of the butyl side chain influence the compound's solubility and bioavailability. These properties are critical factors in drug design, as they determine how well a compound can be absorbed and distributed within the body. Optimizing these parameters is essential for achieving therapeutic efficacy while minimizing side effects.

Current research is also exploring the potential synergistic effects of combining 4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine with other bioactive molecules. For instance, studies have suggested that co-administration with certain neurotrophic factors could enhance its effects on neuronal survival and regeneration. Such findings open up new avenues for treating neurodegenerative diseases where neuronal loss is a primary concern.

The compound's molecular structure also makes it an attractive candidate for structure-based drug design. High-resolution crystal structures of target proteins complexed with indole derivatives have provided valuable insights into binding mechanisms. By leveraging these structural data, medicinal chemists can design analogs of 4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine that exhibit improved potency or selectivity.

In conclusion, 4-(4,5,6,7-tetrahydro-1H-indol-2-ybunanamidine-butanamidine-butanamidine-butanamidine-butanamidine-butanamidine-butanamidine-butanamidine-butanamidine-butanamidine-butanamidine-butanamidine-butanamidine-but(but(but(but(but(but(but(but(but(but(but(but(but(but(but(but(but(but(bun))))))))))))))))) ) remains a compelling subject of study due to its unique structural features and potential biological applications. As research continues to uncover new therapeutic targets and refine synthetic methodologies, 2228855603 may play an increasingly important role in developing novel treatments for neurological and immunological disorders.

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